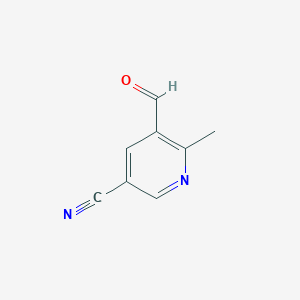
5-Formyl-6-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by a pyridine ring substituted with a formyl group at the 5-position and a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-6-methylnicotinonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-2-pyridinecarbonitrile with formylating agents such as formic acid or formamide in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates, ensuring consistent production of high-purity compound. The use of continuous flow reactors also allows for the scaling up of the synthesis process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
5-Formyl-6-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Carboxy-6-methylnicotinonitrile.
Reduction: 5-Formyl-6-methylnicotinamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Formyl-6-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Formyl-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or acids. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylnicotinonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
6-Formyl-5-methylnicotinonitrile: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
Nicotinonitrile: The parent compound without any substituents, serving as a basic building block for various derivatives.
Uniqueness
5-Formyl-6-methylnicotinonitrile is unique due to the presence of both formyl and methyl groups on the pyridine ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
5-formyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c1-6-8(5-11)2-7(3-9)4-10-6/h2,4-5H,1H3 |
Clave InChI |
WUCSERAKOKILHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
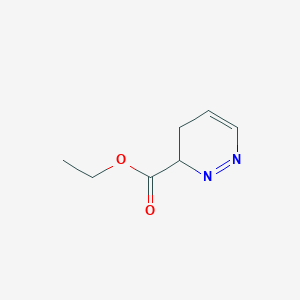
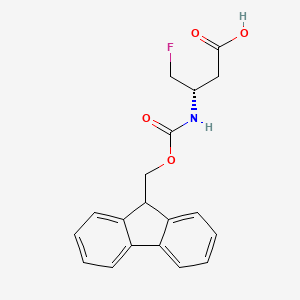
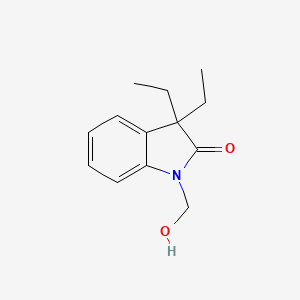
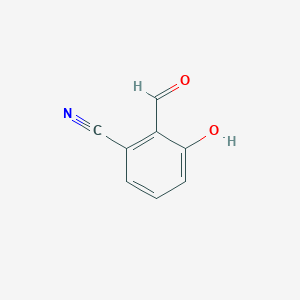
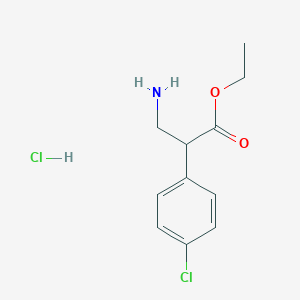

![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
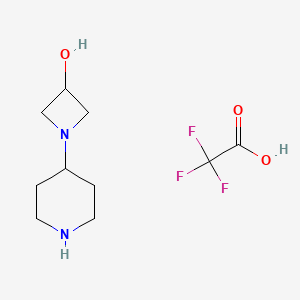
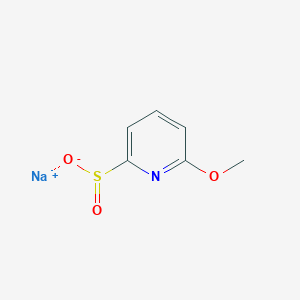
![7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine](/img/structure/B13123567.png)
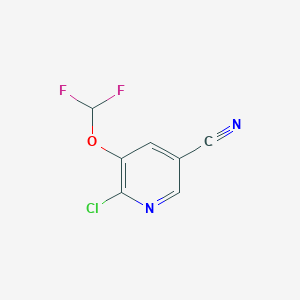
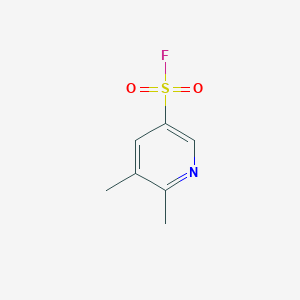
![2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine](/img/structure/B13123591.png)
